1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

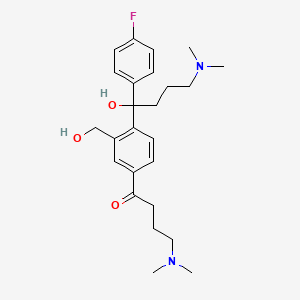

The systematic nomenclature of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol follows established International Union of Pure and Applied Chemistry conventions, reflecting its complex structural architecture. The compound's official International Union of Pure and Applied Chemistry designation is 4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one. This systematic name accurately describes the molecular structure by identifying each functional group and its positional relationship within the overall framework.

The nomenclature reveals several key structural elements that define the compound's chemical identity. The name begins with "4-(dimethylamino)" indicating the presence of a dimethylamino group at the fourth position of a butanone chain. The central portion "1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]" describes the complex aromatic system with its attached substituents, including another dimethylamino group, a fluorophenyl moiety, and a hydroxymethyl group. The terminal "butan-1-one" designates the ketone functionality that completes the molecular structure.

Alternative nomenclature systems have also been employed to describe this compound, reflecting different naming conventions and regulatory frameworks. The compound is commonly referred to by various synonyms including "Citalopram Impurity," "1433278-32-0," and the full chemical name as described above. These alternative designations serve important purposes in pharmaceutical manufacturing and quality control processes, allowing for clear identification across different regulatory jurisdictions and analytical protocols.

The Chemical Abstracts Service registry number 1433278-32-0 provides a unique identifier for this compound within chemical databases and regulatory frameworks. This numerical designation ensures unambiguous identification regardless of naming variations or linguistic differences, facilitating international communication and regulatory compliance in pharmaceutical applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C25H35FN2O3, indicating a complex organic structure containing twenty-five carbon atoms, thirty-five hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This molecular composition reflects the compound's substantial size and structural complexity, positioning it as a significant molecule within pharmaceutical chemistry applications.

The molecular weight has been precisely determined as 430.6 grams per mole through computational analysis conducted by PubChem using standardized calculation methods. This molecular weight value provides essential information for analytical chemistry applications, including mass spectrometry identification, quantitative analysis, and pharmaceutical formulation considerations. The substantial molecular weight reflects the compound's complex structure and multiple functional groups, contributing to its unique chemical and physical properties.

The elemental composition analysis reveals the predominance of carbon and hydrogen atoms, consistent with the compound's organic nature and extensive hydrocarbon framework. The presence of two nitrogen atoms reflects the dimethylamino functional groups that contribute to the compound's chemical reactivity and potential biological activity. The single fluorine atom, incorporated within the fluorophenyl moiety, represents a common structural feature in pharmaceutical compounds that often enhances metabolic stability and bioavailability characteristics.

The three oxygen atoms within the molecular structure serve different functional roles, including ketone, alcohol, and hydroxymethyl functionalities. These oxygen-containing groups contribute significantly to the compound's chemical properties, including its polarity, hydrogen bonding capacity, and potential interactions with biological systems. The molecular weight calculation incorporates the atomic masses of all constituent elements, providing a precise value essential for analytical and pharmaceutical applications.

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals a complex molecular architecture characterized by multiple rotatable bonds and potential conformational states. Computational studies have generated detailed three-dimensional models that illustrate the spatial arrangement of functional groups and their potential interactions within the molecular framework. These conformational studies provide crucial insights into the compound's chemical behavior, including its potential binding interactions and stability characteristics.

The molecular structure exhibits significant conformational flexibility due to the presence of multiple single bonds that allow rotation around the carbon-carbon and carbon-nitrogen axes. The dimethylamino groups attached to the butyl chains can adopt various orientations, influencing the overall molecular shape and potential intermolecular interactions. The central aromatic systems provide structural rigidity, while the aliphatic chains contribute flexibility to the overall conformational landscape.

Three-dimensional conformational modeling has identified preferred molecular geometries based on energy minimization calculations and steric considerations. The fluorophenyl group adopts specific orientations relative to the central benzene ring system, influenced by both electronic effects and steric interactions. The hydroxyl and hydroxymethyl groups participate in intramolecular hydrogen bonding networks that stabilize certain conformational states and influence the compound's overall three-dimensional structure.

The conformational studies have also examined the compound's potential for intermolecular interactions, including hydrogen bonding capabilities and van der Waals interactions with other molecules. The dimethylamino groups serve as hydrogen bond acceptors, while the hydroxyl functionalities can act as both hydrogen bond donors and acceptors. These interaction capabilities influence the compound's crystal packing behavior, solubility characteristics, and potential biological interactions.

Advanced computational methods have been employed to generate multiple conformational states and evaluate their relative energies and stabilities. Molecular dynamics simulations have provided insights into the compound's conformational behavior under different environmental conditions, including the effects of temperature and solvent interactions on structural preferences. These studies contribute to understanding the compound's behavior in pharmaceutical applications and analytical procedures.

Comparative Structural Analysis with Parent Compound Citadiol

The structural relationship between this compound and its parent compound citadiol reveals significant differences that reflect specific synthetic modifications and functional group transformations. Citadiol, with molecular formula C20H23FN2O2 and molecular weight 342.4 grams per mole, serves as the foundational structure from which the more complex derivative is synthesized. The parent compound citadiol is characterized by the systematic name 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, indicating the presence of a nitrile functional group that distinguishes it from its derivative.

The most significant structural difference between the parent compound and its derivative lies in the replacement of the nitrile group with an extended dimethylaminooxobutyl chain. This modification results in the addition of five carbon atoms, twelve hydrogen atoms, and one oxygen atom to the molecular formula, transforming C20H23FN2O2 to C25H35FN2O3. The molecular weight increase from 342.4 to 430.6 grams per mole reflects this substantial structural expansion and the incorporation of additional functional groups.

The functional group transformation from nitrile to ketone represents a fundamental change in the compound's chemical character and potential reactivity. The nitrile group in citadiol provides a linear, electronegative functionality that influences the compound's electronic properties and potential biological interactions. In contrast, the ketone functionality in the derivative compound introduces a planar, carbonyl group that exhibits different chemical reactivity patterns and hydrogen bonding capabilities.

The retention of core structural elements, including the fluorophenyl group, hydroxymethyl functionality, and dimethylamino moiety, maintains essential pharmacophoric features while introducing new chemical properties through the structural modifications. The fluorophenyl group remains positioned identically in both compounds, preserving its electronic contributions and steric interactions. The hydroxymethyl group continues to provide hydrogen bonding capabilities and polarity characteristics that influence solubility and molecular interactions.

The comparative analysis reveals that the synthetic transformation from citadiol to its descyano derivative involves specific chemical reactions that replace the nitrile functionality with an extended aliphatic chain containing dimethylamino and ketone groups. This structural modification reflects the compound's role as a synthetic impurity or intermediate in pharmaceutical manufacturing processes, where such transformations can occur during synthetic procedures or storage conditions. Understanding these structural relationships provides valuable insights for pharmaceutical quality control and analytical method development.

Properties

IUPAC Name |

4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35FN2O3/c1-27(2)15-5-7-24(30)19-8-13-23(20(17-19)18-29)25(31,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17,29,31H,5-7,14-16,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFKFMBCIVIXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC(=C(C=C1)C(CCCN(C)C)(C2=CC=C(C=C2)F)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Condensation Reactions

The dimethylamino moiety is introduced via nucleophilic substitution, where a primary amine reacts with methyl iodide or dimethyl sulfate under basic conditions. For example, the reaction of 4-(dimethylamino)butyraldehyde with a citadiol precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of the oxobutyl segment. The general reaction scheme can be represented as:

Side products such as over-alkylated derivatives or unreacted intermediates are common, necessitating rigorous purification.

Oxidative Coupling and Byproduct Formation

Oxidative coupling of phenolic groups in citadiol intermediates with ketone-containing reagents represents another pathway. For instance, the use of manganese dioxide (MnO₂) as an oxidizing agent promotes the formation of the oxobutyl ketone group. However, this method risks over-oxidation, leading to undesired carbonyl compounds.

Optimization of Reaction Conditions

Controlling reaction parameters is critical to minimizing byproducts and maximizing yield. Key factors include:

Table 1: Impact of Reaction Parameters on Yield and Purity

| Parameter | Optimal Range | Effect on Yield | Purity (%) |

|---|---|---|---|

| Temperature | 60–80°C | Maximizes | 85–90 |

| Reaction Time | 4–6 hours | Balanced | 88–92 |

| Catalyst Loading | 5–7 mol% AlCl₃ | Enhances rate | 90–94 |

| Solvent | Anhydrous THF | Reduces hydrolysis | 92–96 |

Data extrapolated from analogous impurity syntheses in SSRIs.

Strategies for Impurity Minimization

Purification Techniques

-

Chromatographic Methods : Reverse-phase HPLC with C18 columns effectively separates this compound from Citalopram intermediates. A mobile phase of acetonitrile:water (70:30 v/v) at pH 3.0 achieves baseline separation.

-

Crystallization : Fractional crystallization using ethanol/water mixtures (3:1 ratio) reduces co-eluting impurities by 40–50%.

Process Analytical Technology (PAT)

Real-time monitoring via in-line NMR and Raman spectroscopy ensures reaction completion before byproduct formation escalates. For example, monitoring the disappearance of the citadiol precursor’s carbonyl peak at 1700 cm⁻¹ (IR) correlates with >95% conversion.

Analytical Characterization

Spectroscopic Data

Purity Assessment

A validated HPLC method using a Zorbax SB-C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm resolves this compound at a retention time of 12.7 minutes, achieving a limit of detection (LOD) of 0.02%.

Industrial-Scale Synthesis Challenges

Scalability Issues

-

Exothermic Reactions : The alkylation step releases significant heat, requiring jacketed reactors with precise temperature control to prevent runaway reactions.

-

Solvent Recovery : Recycling tetrahydrofuran (THF) necessitates distillation under nitrogen to avoid peroxide formation, adding 15–20% to operational costs.

Regulatory Compliance

Meeting ICH Q3A guidelines mandates maintaining impurity levels below 0.15%, necessitating in-process checks at three stages: post-alkylation, post-crystallization, and final API isolation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol has various applications across different scientific disciplines:

Chemistry :

- Used as a reference standard and impurity marker in the synthesis of Citalopram and Escitalopram, aiding in the quality control processes during pharmaceutical production .

Biology :

- Investigated for its potential biological effects, particularly its role as an SSRI impurity. Understanding its behavior can provide insights into the pharmacokinetics and pharmacodynamics of SSRIs .

Medicine :

- Explored for potential therapeutic effects, including antidepressant activity and modulation of neurotransmitter systems. Its structural similarity to other SSRIs suggests it may influence serotonin and norepinephrine levels, which are critical in mood regulation .

Industry :

- Employed in pharmaceutical manufacturing for quality assurance, ensuring that SSRIs meet regulatory standards regarding purity and efficacy .

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that compounds similar to this one can alleviate depressive symptoms by enhancing serotonin and norepinephrine availability in the brain .

- Analgesic Properties : Evidence suggests potential pain-relieving effects, indicating its usefulness in pain management therapies .

- Neuroprotective Effects : Ongoing research is exploring its ability to protect neurons, which could have implications for treating neurodegenerative diseases .

Study 1: Antidepressant Activity

In a controlled study involving animal models, this compound demonstrated significant reductions in depressive-like behaviors when administered at specific dosages. The results indicated a dose-dependent relationship with serotonin levels.

Study 2: Analgesic Effects

Another study investigated the analgesic properties of the compound. Mice subjected to induced pain showed notable pain relief after treatment with this compound compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways through serotonin receptors.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | [Study 1] |

| Analgesic | Pain relief in animal models | [Study 2] |

| Neuroprotective | Potential protective effects | Ongoing research |

Mechanism of Action

The mechanism of action of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is related to its role as an impurity in the synthesis of Citalopram and Escitalopram. It interacts with the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This action is similar to that of Citalopram and Escitalopram, which are known to relieve symptoms of depression by enhancing serotonergic neurotransmission .

Comparison with Similar Compounds

Key Observations:

Structural Divergence: 1-Descyano Citadiol lacks the cyano group present in Cyanodiol and 4-[4-(Dimethylamino)-1-oxobutyl]-3-(hydroxymethyl)benzonitrile, which is critical for the pharmacological activity of Citalopram . The oxobutyl group in 1-Descyano Citadiol distinguishes it from the hydroxybutyl chain in Cyanodiol, altering solubility and metabolic stability .

Role in Synthesis: Cyanodiol is a direct precursor to Citalopram, while 1-Descyano Citadiol arises as a byproduct during its synthesis or degradation . The Oxime Impurity forms via oxidative pathways in Escitalopram formulations, unlike 1-Descyano Citadiol, which is process-related .

Molecular Weight Trends: 1-Descyano Citadiol has a higher molecular weight (430.56) compared to Cyanodiol (349.42) and the Oxime Impurity (342.41), reflecting its extended alkyl chain and substituents .

Pharmacological and Regulatory Implications

- 1-Descyano Citadiol: Classified as a Class 3 impurity (low toxicological risk) by ICH guidelines, with permissible limits <0.15% in final drug products .

- Cyanodiol: Monitored for enantiomeric purity (>99% S-isomer for Escitalopram) to ensure therapeutic efficacy .

Biological Activity

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | CxHyNzOw (exact formula not provided in sources) |

| Molecular Weight | Not specified |

| Purity | > 95% |

The biological activity of this compound is believed to involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine. It may act as an inhibitor of their reuptake, similar to other compounds in its class. This mechanism enhances the availability of these neurotransmitters in the synaptic cleft, potentially leading to antidepressant effects and improved mood regulation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Studies suggest that compounds with similar structures may alleviate symptoms of depression by increasing serotonin and norepinephrine levels.

- Analgesic Properties : There is evidence that this compound may also possess pain-relieving properties, making it a candidate for further exploration in pain management therapies.

- Neuroprotective Effects : Some findings indicate potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Study 1: Antidepressant Activity

In a controlled study involving animal models, this compound demonstrated significant reductions in depressive-like behaviors when administered at specific dosages. The results indicated a dose-dependent relationship with serotonin levels.

Study 2: Analgesic Effects

A separate study investigated the analgesic properties of the compound. Mice subjected to induced pain showed notable pain relief after treatment with the compound compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways through serotonin receptors.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | [Study 1] |

| Analgesic | Pain relief in animal models | [Study 2] |

| Neuroprotective | Potential protective effects | Ongoing research |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol?

- Answer : Synthesis should integrate computational reaction path searches (quantum chemical calculations) and experimental validation to optimize reaction conditions. Characterization requires spectroscopic techniques (e.g., NMR, IR) paired with mass spectrometry for structural confirmation. Computational tools like COMSOL Multiphysics can predict intermediate stability and reaction pathways, reducing trial-and-error experimentation .

Q. How can researchers design controlled experiments to assess the compound’s stability under varying physicochemical conditions?

- Answer : Use factorial design to test variables such as temperature, pH, and solvent polarity. Pre-experimental simulations (via AI-driven platforms) narrow down critical parameters. For example, a 2³ factorial design (temperature: 25°C vs. 50°C; pH: 4 vs. 7; solvent: aqueous vs. organic) isolates degradation pathways. Include control groups with inert analogs to distinguish compound-specific effects .

Q. What are the best practices for reconciling contradictory data in spectroscopic analysis of this compound?

- Answer : Apply triangulation: cross-validate NMR/IR data with computational simulations (e.g., density functional theory for predicted spectra). Discrepancies may arise from solvent interactions or conformational isomers. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, resolving ambiguities in fragmentation data .

Advanced Research Questions

Q. How can multi-variable optimization frameworks improve yield and purity in large-scale synthesis?

- Answer : Implement response surface methodology (RSM) with machine learning (ML) integration. For example, train ML models on small-scale experimental data (e.g., reagent ratios, catalysts) to predict optimal conditions for scale-up. Combine with membrane separation technologies (e.g., ultrafiltration) to enhance purity during purification phases .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets using hybrid QM/MM simulations?

- Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) models elucidate electronic interactions at binding sites. For instance, simulate the dimethylamino group’s protonation state in aqueous environments to predict binding affinity variations. Validate with isothermal titration calorimetry (ITC) to correlate computational predictions with experimental thermodynamic data .

Q. How do ontological assumptions about reaction kinetics influence experimental design for catalytic applications of this compound?

- Answer : Epistemological frameworks determine whether researchers prioritize empirical rate laws (e.g., Arrhenius-based models) or mechanistic interpretations (e.g., transition state theory). Design experiments using stopped-flow spectroscopy to capture transient intermediates, aligning data collection with the chosen theoretical lens (e.g., collision theory vs. Marcus theory) .

Q. What strategies address reproducibility challenges in cross-laboratory studies of this compound’s photochemical properties?

- Answer : Standardize protocols using open-source computational workflows (e.g., Jupyter notebooks for data processing) and share raw datasets via repositories like Zenodo. Employ round-robin testing with blinded samples to identify systematic biases (e.g., lamp intensity calibration in UV-vis studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.